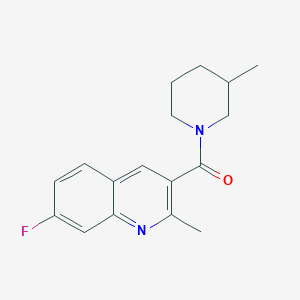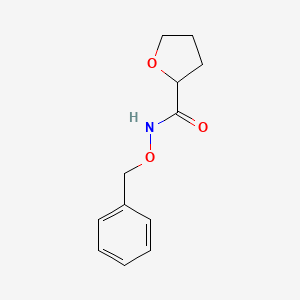
N-phenylmethoxyoxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylmethoxyoxolane-2-carboxamide, also known as POC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. POC is a small molecule that can interact with various biological targets, making it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of N-phenylmethoxyoxolane-2-carboxamide is not fully understood, but it is believed to involve the interaction of this compound with the target protein through hydrogen bonding and hydrophobic interactions. This compound can bind to the active site of enzymes and inhibit their activity or bind to the allosteric site of receptors and modulate their activity. This compound can also interact with the lipid bilayer of the cell membrane and affect the function of ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration of this compound. This compound can inhibit the activity of enzymes, such as proteases and kinases, and affect the function of ion channels, such as the voltage-gated sodium channel. This compound can also modulate the activity of receptors, such as the adenosine receptor, and affect the signaling pathways downstream of these receptors. This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenylmethoxyoxolane-2-carboxamide has several advantages as a research tool, including its small size, which allows it to penetrate the cell membrane and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has limitations, such as its lack of specificity, which can lead to off-target effects. This compound can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the research on N-phenylmethoxyoxolane-2-carboxamide. One direction is to develop more specific this compound derivatives that can interact with specific biological targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its potential as a therapeutic agent. This compound can also be used to study the function of membrane proteins, such as transporters and channels, which are difficult to study using traditional methods. Overall, this compound has the potential to be a valuable tool for studying biological processes and developing new therapeutics.
Méthodes De Synthèse
The synthesis of N-phenylmethoxyoxolane-2-carboxamide involves the reaction of 2-oxazoline with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
N-phenylmethoxyoxolane-2-carboxamide has been used as a research tool in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can interact with various biological targets, such as enzymes, receptors, and ion channels, making it a valuable tool for studying biological processes. This compound has been used to study the structure and function of enzymes, such as proteases and kinases, and to develop inhibitors for these enzymes. This compound has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and to develop modulators for these channels.
Propriétés
IUPAC Name |
N-phenylmethoxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(11-7-4-8-15-11)13-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRXWUCMRRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

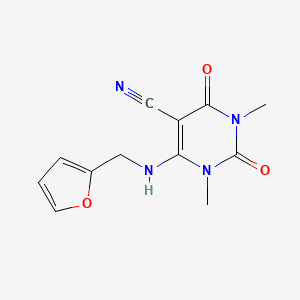
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
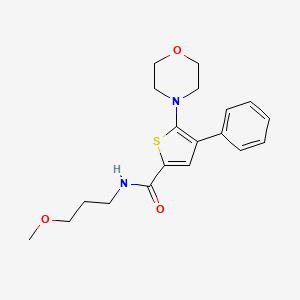
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

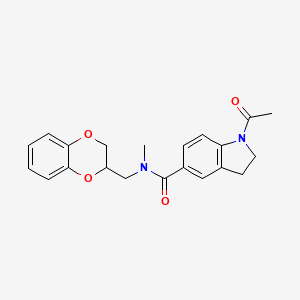
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)
